2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid
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Overview
Description
2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine and tetrahydropyran rings, followed by their fusion and subsequent functionalization to introduce the tert-butoxycarbonyl and acetic acid groups. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylacetamide (DMAc) and water .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid include other pyrrolidine and tetrahydropyran derivatives, such as:
- Atorvastatin related compounds
- (-)-Carvone from spearmint
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[(3aR,7S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-7-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-10-8-19-7-9(4-12(16)17)11(10)6-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1 |
InChI Key |
AYGUIDRFLVAMOA-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H]([C@@H]2C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C2C1)CC(=O)O |
Origin of Product |
United States |
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